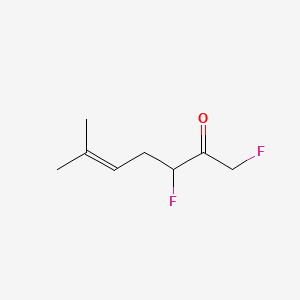
1,3-Difluoro-6-Methyl-5-Hepten-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-6-Methyl-5-Hepten-2-One is an organic compound with the molecular formula C8H12F2O. It is a key intermediate in the synthesis of various fluorinated terpenes, which are important in the field of organic chemistry due to their unique properties and applications .
Vorbereitungsmethoden
The synthesis of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves a multi-step process. One of the primary methods includes the reaction of acetyltrimethylsilane and trifluoromethyltrimethylsilane to form 1,1-difluoro-2-trimethylsilyloxypropene. This intermediate then reacts in situ with prenyl benzoate under the catalysis of trimethylsilyl trifluoromethanesulfonate to yield this compound .
Analyse Chemischer Reaktionen
1,3-Difluoro-6-Methyl-5-Hepten-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as vinylmagnesium bromide and lithium enolate of ethyl diethylphosphonoacetate are commonly used.
Major Products: Products include 4,4-difluorolinalool and 4,4-difluorogeraniol, which are significant in the synthesis of fluorinated terpenes.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-6-Methyl-5-Hepten-2-One is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of fluorinated terpenes, which are valuable in organic synthesis due to their stability and reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their pharmaceutical properties, including potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-6-Methyl-5-Hepten-2-One involves its reactivity towards nucleophiles and electrophiles. The presence of fluorine atoms enhances its electrophilic character, making it susceptible to nucleophilic attacks. This property is exploited in various synthetic pathways to produce desired fluorinated products .
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-6-Methyl-5-Hepten-2-One can be compared with similar compounds such as:
6-Methylhept-5-en-2-one: This compound lacks the fluorine atoms, making it less reactive in certain synthetic applications.
4,4-Difluorolinalool: A derivative of this compound, used in the synthesis of fluorinated terpenes.
4,4-Difluorogeraniol: Another derivative, known for its stereoselective synthesis and applications in organic chemistry.
This compound stands out due to its unique fluorinated structure, which imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1960-99-2 |
|---|---|
Molekularformel |
C8H12F2O |
Molekulargewicht |
162.18 |
IUPAC-Name |
1,3-difluoro-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C8H12F2O/c1-6(2)3-4-7(10)8(11)5-9/h3,7H,4-5H2,1-2H3 |
InChI-Schlüssel |
STWISHIYFPLHDH-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C(=O)CF)F)C |
Synonyme |
5-Hepten-2-one, 1,3-difluoro-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















